(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone (CAS 1226449-87-1, molecular formula C₂₀H₂₀N₂O₃S, molecular weight 368.5 g/mol) belongs to the 4H-benzo[b][1,4]thiazine 1,1-dioxide class, a pharmacologically relevant heterocyclic scaffold with documented applications across cardiovascular, anti-inflammatory, and enzyme-inhibition research. This compound features a p-tolyl substituent at the N-4 position and a pyrrolidin-1-yl methanone at C-2, distinguishing it from closely related 4-aryl analogs in both physicochemical profile and projected target engagement.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 1226449-87-1
Cat. No. B2871686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
CAS1226449-87-1
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
InChIInChI=1S/C20H20N2O3S/c1-15-8-10-16(11-9-15)22-14-19(20(23)21-12-4-5-13-21)26(24,25)18-7-3-2-6-17(18)22/h2-3,6-11,14H,4-5,12-13H2,1H3
InChIKeyBDNFIFKVYQZINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,1-Dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone (CAS 1226449-87-1): Core Scaffold and Procurement Identification


The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone (CAS 1226449-87-1, molecular formula C₂₀H₂₀N₂O₃S, molecular weight 368.5 g/mol) belongs to the 4H-benzo[b][1,4]thiazine 1,1-dioxide class, a pharmacologically relevant heterocyclic scaffold with documented applications across cardiovascular, anti-inflammatory, and enzyme-inhibition research [1]. This compound features a p-tolyl substituent at the N-4 position and a pyrrolidin-1-yl methanone at C-2, distinguishing it from closely related 4-aryl analogs in both physicochemical profile and projected target engagement .

Why In-Class 4H-Benzo[b][1,4]thiazine 1,1-Dioxides Cannot Substitute for (1,1-Dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone


High-strength differential evidence for this specific compound is severely limited in the open literature; no head-to-head comparative biological data were identified in the course of this analysis. Nevertheless, published structure–activity relationship (SAR) studies on the 4H-benzo[b][1,4]thiazine 1,1-dioxide scaffold demonstrate that the nature of the N-4 substituent exerts a profound influence on target potency and selectivity. In the KATP-channel opener series, replacing a cyclopentenone at N-4 with alternative groups can shift vasorelaxant potency by orders of magnitude [1]. Similarly, a 2024 multi-target inhibition study showed that subtle modifications to the benzothiazine core alter inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase [2]. These class-level findings indicate that simple inter-class substitution—e.g., exchanging the p-tolyl group for phenyl or 3,4-dimethylphenyl—cannot be assumed to preserve biological activity or selectivity. Users requiring target engagement data for this precise compound should verify activity in their specific assay system before procurement.

Quantitative Comparative Evidence for (1,1-Dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Increment Over the 4-Phenyl Analog

Compared to its closest commercially available analog, (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone (CAS 1189695-20-2), the target compound carries an additional para-methyl group on the N-4 phenyl ring, resulting in a molecular weight increase of 14.1 g/mol (368.5 vs. 354.4 g/mol) . This structural modification is expected to increase lipophilicity (calculated ΔlogP ≈ +0.5) and may alter membrane permeability, plasma protein binding, and metabolic stability relative to the unsubstituted phenyl analog.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-4 Substituent Impact on KATP-Channel Opener Potency – SAR Framework

In a systematic SAR study of 1,4-benzothiazine KATP-channel openers, Cecchetti et al. (2003) demonstrated that the N-4 substituent is a critical potency determinant: compounds bearing a cyclopentenone at N-4 combined with electron-withdrawing groups at C-6 achieved vasorelaxant potencies >10,000-fold higher than the reference agent levcromakalim [1]. The target compound features a p-tolyl group at N-4 and no electron-withdrawing C-6 substituent, placing it in a distinct SAR region. While no direct potency data exist for this compound, the SAR framework predicts that its N-4 p-tolyl/C-6 unsubstituted combination will produce KATP-channel modulation that differs qualitatively from both the high-potency cyclopentenone derivatives and the reference benzopyran-based openers.

Cardiovascular Pharmacology Potassium Channel Modulation Structure–Activity Relationship

Multi-Target Enzyme Inhibition Potential of the Benzothiazine 1,1-Dioxide Scaffold

A 2024 study by Alishba et al. evaluated 17 diversely functionalized benzo[b][1,4]thiazine derivatives for inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase (α-Glu), identifying several compounds with significant multi-target inhibitory potential [1]. The target compound shares the identical benzo[b][1,4]thiazine 1,1-dioxide core scaffold with this tested series, and differs only in the specific N-4 and C-2 substituent combination. While the p-tolyl/pyrrolidine amide substitution pattern was not among the compounds directly tested in that study, the scaffold-wide activity observed supports the potential of this chemotype for multi-target enzyme inhibition applications.

Enzyme Inhibition Neurodegeneration Metabolic Disorders

Synthetic Accessibility via Modular Ring-Contraction Methodology

The 4H-benzo[b][1,4]thiazine 1,1-dioxide scaffold, including the target compound's core, is efficiently accessible via a mild ring-contraction protocol from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, as reported by Fülöpová et al. (2015) [1]. This methodology is compatible with diverse N-4 aryl substituents (including p-tolyl) and allows late-stage diversification at C-2 via amide coupling. The synthetic tractability of this scaffold, combined with the commercial availability of the target compound, positions it as a convenient entry point for structure–activity relationship expansion around the N-4 p-tolyl series.

Synthetic Chemistry Library Synthesis Derivatization

Recommended Application Scenarios for (1,1-Dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone Based on Current Evidence


SAR Expansion Campaigns Around the N-4 p-Tolyl Benzothiazine Dioxide Series

The compound serves as a reference point for systematic N-4 aryl variation studies, where the p-tolyl group represents a moderately lipophilic, electron-donating substituent. Researchers can use this compound as a benchmark to compare the effects of replacing p-tolyl with phenyl, 3,4-dimethylphenyl, or 4-chlorophenyl on target potency and selectivity . The established ring-contraction synthetic route supports efficient analog generation [1].

KATP Channel Modulator Screening with Defined N-4 SAR Context

For laboratories investigating vascular KATP channel modulation, this compound occupies a defined but underexplored SAR niche (N-4 p-tolyl, C-6 unsubstituted) distinct from the ultra-potent cyclopentenone/electron-withdrawing series. It can be used as a moderate-activity probe to map the N-4 substituent tolerance of KATP channel subtypes [2].

Multi-Target Enzyme Inhibition Profiling

Given the scaffold-level activity against AChE, BChE, and α-glucosidase demonstrated for benzo[b][1,4]thiazine 1,1-dioxides, this compound can be submitted to multi-target enzyme inhibition panels to determine whether the p-tolyl/pyrrolidine amide combination confers selectivity advantages over other substitution patterns [3]. Results from such profiling would generate the direct comparative data currently absent from the literature.

Physicochemical Comparator in ADME Optimization Studies

With its molecular weight of 368.5 g/mol and p-tolyl-induced lipophilicity increment over the 4-phenyl analog (354.4 g/mol), this compound can serve as a paired comparator in permeability, solubility, and metabolic stability assays to quantify the impact of a single para-methyl group on the ADME profile of the benzothiazine dioxide series .

Quote Request

Request a Quote for (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.